Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate
CAS No.: 127801-84-7
Cat. No.: VC21266865
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127801-84-7 |
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Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | methyl 2,4-dioxo-1H-quinazoline-5-carboxylate |
Standard InChI | InChI=1S/C10H8N2O4/c1-16-9(14)5-3-2-4-6-7(5)8(13)12-10(15)11-6/h2-4H,1H3,(H2,11,12,13,15) |
Standard InChI Key | DSKSIXZLJXEOBD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O |
Canonical SMILES | COC(=O)C1=C2C(=CC=C1)NC(=O)NC2=O |
Introduction
Chemical Identity
Property | Details |
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IUPAC Name | Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate |
Molecular Formula | |
Molecular Weight | 220.18 g/mol |
PubChem CID | 14642266 |
Synonyms | Methyl 2,4-dihydroxyquinazoline-5-carboxylate; Methyl 2,4-dioxo-1H-quinazoline-5-carboxylate |
Structural Features
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate features a quinazoline core with two ketone groups at positions 2 and 4 and a methyl ester group at position 5. The structure is characterized by:
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Quinazoline Ring System: A bicyclic aromatic system composed of fused benzene and pyrimidine rings.
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Functional Groups:
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Two ketone groups () at positions 2 and 4.
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A carboxylic acid derivative (methyl ester) at position 5.
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This combination of functional groups makes the compound an interesting candidate for chemical modifications and interactions with biological targets.
Synthesis
The synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate typically involves cyclization reactions using precursors such as anthranilic acid derivatives or urea-based compounds. A general synthetic route includes:
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Step 1: Reaction of anthranilic acid with urea or its derivatives under acidic or basic conditions.
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Step 2: Cyclization to form the quinazoline core.
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Step 3: Esterification of the carboxylic acid group to yield the methyl ester.
The reaction conditions (temperature, catalysts) can vary depending on the desired yield and purity.
Medicinal Chemistry
Quinazoline derivatives are widely studied for their pharmacological activities. While specific data on methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate is limited:
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Quinazolines are known to exhibit anticancer, antimicrobial, and anti-inflammatory properties.
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The compound's functional groups suggest it may serve as a scaffold for drug development targeting enzymes or receptors.
Material Science
Quinazolines can act as precursors for advanced materials due to their aromaticity and stability.
Synthetic Intermediates
The compound can be used as an intermediate in organic synthesis for producing more complex molecules with pharmaceutical relevance.
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